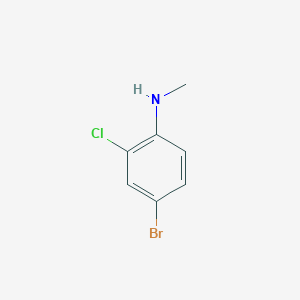
4-bromo-2-chloro-N-methylaniline
説明
The compound 4-bromo-2-chloro-N-methylaniline is a derivative of aniline, where the aniline molecule is substituted with bromo and chloro groups, as well as a methyl group attached to the nitrogen atom. This compound is structurally related to various other compounds that have been synthesized and studied for their potential applications in different fields, including medicine, agriculture, and materials science.
Synthesis Analysis
The synthesis of related compounds involves various methods, including green synthesis and traditional chemical reactions. For instance, a Schiff base compound related to 4-bromo-2-chloro-N-methylaniline was synthesized through a condensation reaction using a mechanochemical green grinding method, which is considered environmentally friendly due to the absence of solvents . Another related compound, 4-bromo-2-chlorotoluene, was synthesized from 4-bromo-2-nitrotoluene by reduction, followed by diazotization and a Sandmeyer reaction, with an overall yield of 68% . These methods highlight the diverse synthetic routes that can be employed to obtain bromo- and chloro-substituted anilines.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various techniques such as X-ray diffraction (XRD), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. For example, the crystal structure of a Schiff base was determined to be monoclinic, and its structure was further analyzed using Hirshfeld surfaces to understand intermolecular interactions . Similarly, the crystal structure of 4-bromo-3-methylanilinium perchlorate 18-crown-6 clathrate was determined, revealing a supramolecular rotator-stator structure .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their interactions and the formation of complexes. For instance, a Schiff base formed a copper(II) complex, which was characterized by single crystal X-ray diffraction, showing that the compound can act as a ligand to form coordination compounds . The reactivity is also influenced by the presence of substituents, which can affect the electron density and steric hindrance, thereby influencing the course of chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of halogen atoms can lead to specific interactions such as halogen bonds, which can influence the melting points, solubility, and other physical properties . The vibrational spectra of related compounds have been studied both experimentally and theoretically to understand their structural and spectroscopic data, which is crucial for identifying and characterizing these compounds . Additionally, the mesomorphic behavior of liquid crystal dimers related to 4-bromo-2-chloro-N-methylaniline has been characterized, showing the influence of the molecular structure on the liquid crystalline properties .
科学的研究の応用
-
Synthesis of 4-Bromo-2-methylphenol
- Field : Organic Chemistry
- Application : 4-Bromo-2-methylaniline is used in the preparation of 4-Bromo-2-methylphenol .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : The outcomes or results of this application are not specified in the source .
-
Synthesis of Iminophosphoranes
- Field : Organic Chemistry
- Application : 2-Bromo-4-methylaniline has been used in the synthesis of iminophosphoranes .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : The outcomes or results of this application are not specified in the source .
-
Synthesis of Amide
- Field : Organic Chemistry
- Application : 2-Bromo-4-methylaniline reacts with ethyl and methyl imidazo [1,2- a ]pyridine-2-carboxylates in the presence of Me 3 Al to form amide .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : The outcomes or results of this application are not specified in the source .
-
Cytotoxic Drug Analog
- Field : Pharmacology
- Application : N-Acetyl 2-bromo-5-chloro-4-methylaniline is a water-soluble analog of cytotoxic drugs .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : It has been shown to have linear properties, which may be due to its weak binding affinity for DNA .
-
Synthesis of Amide
- Field : Organic Chemistry
- Application : 2-Bromo-4-methylaniline reacts with ethyl and methyl imidazo [1,2- a ]pyridine-2-carboxylates in the presence of Me 3 Al to form amide .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : The outcomes or results of this application are not specified in the source .
-
Cytotoxic Drug Analog
- Field : Pharmacology
- Application : N-Acetyl 2-bromo-5-chloro-4-methylaniline is a water-soluble analog of cytotoxic drugs .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : It has been shown to have linear properties, which may be due to its weak binding affinity for DNA .
Safety And Hazards
4-Bromo-2-chloro-N-methylaniline is considered hazardous . It has been classified as having acute toxicity, both oral and dermal, and can cause skin irritation and serious eye damage . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
特性
IUPAC Name |
4-bromo-2-chloro-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCFYEZROWEIIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-chloro-N-methylaniline | |
CAS RN |
944131-95-7 | |
| Record name | 4-bromo-2-chloro-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



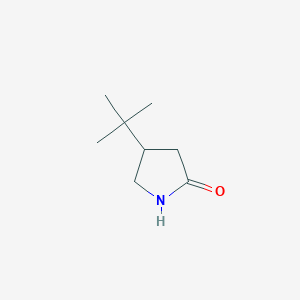
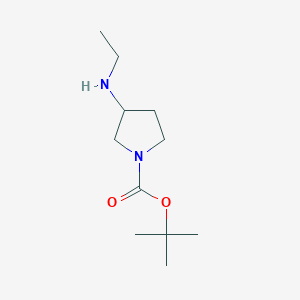
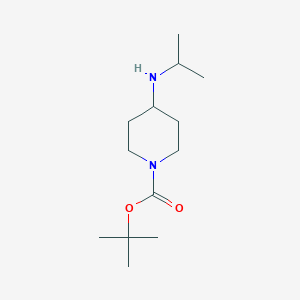
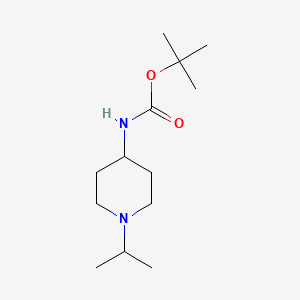

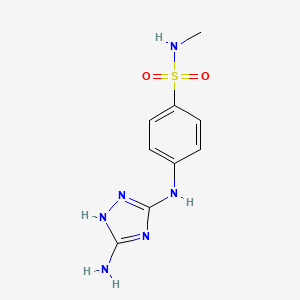
![6-Bromo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B1288553.png)
![6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1288554.png)
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1288558.png)


![6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1288571.png)

![Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate](/img/structure/B1288581.png)